Cas no 145-12-0 (Oxymesterone)
Hydroxymethyltestosterone is a chemical substance with a molecular formula of c20h30o3.

Oxymesterone structure
Product Name:Oxymesterone
Oxymesterone Properties
Names and Identifiers
-
- Oxymesterone
- 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one
- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 4-Hydroxy-17-methyltestosterone
- Anamidol
- Aranabol
- Oranabol
- Ossimesterone
- Oximesterona
- Oximesteronum
- Theranabol
- Oxymestrone
- 4-HYDROXY-METHYLTESTOSTERONE
- Testosterone, 4-hydroxy-17-methyl-
- 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE
- 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one
- 4-Hydroxy-17a-methyltestosterone
- (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
- NSC-45048
- 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one
- CHEBI:34903
- CHEMBL1908006
- OXYMESTERONE [INN]
- NS00041509
- Oxymesterone [INN:BAN:DCF]
- Q10859626
- OXYMESTERONE [MI]
- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
- 145-12-0
- (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
- 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.
- Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-
- NSC45048
- Oximesterona [INN-Spanish]
- 4,17b-Dihydroxy-17-methylandrost-4-en-3-one
- DTXSID80878527
- 4-Hydroxy-17.alpha.-methyltestosterone
- 4R73K9MRMX
- NSC 45048
- OXYMESTERONE [MART.]
- UNII-4R73K9MRMX
- 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one
- Oxymesterone (1.0mg/ml in Acetonitrile)
- 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one
- Oxymesteronum
- Ossimesterone [DCIT]
- OXYMESTERONE [WHO-DD]
- Oranabol 10
- EINECS 205-646-9
- 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one
- 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one
- Oxymesteronum [INN-Latin]
- Balnimax
- SCHEMBL141603
-
- InChIKey: RXXBBHGCAXVBES-XPUDHZTDSA-N
- Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
- SMILES: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C
Computed Properties
- Exact Mass: 318.21900
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Monoisotopic Mass: 318.219495
- Heavy Atom Count: 23
- Complexity: 594
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.2
- Topological Polar Surface Area: 57.5
Experimental Properties
- LogP: 4.15500
- PSA: 57.53000
- Refractive Index: 1.573
- Boiling Point: 475.6°Cat760mmHg
- Melting Point: 166-169°C
- Flash Point: 255.5°C
- Specific Rotation: D20 +69° (ethanol)
- Density: 1.17
Oxymesterone Security Information
- Safety Instruction: S22; S24/25
Oxymesterone Customs Data
- HS CODE:2937290023
- Customs Data:
China Customs Code:
2937290023
Oxymesterone Related Literature
-
1. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003
-
2. Jahn–Teller effects in solid-state co-ordination chemistryLarry R. Falvello J. Chem. Soc. Dalton Trans. 1997 4463
-
3. Boratropylium and boracyclopentadienyl ions in the mass spectra of aminoboranesR. H. Cragg,J. F. J. Todd,R. B. Turner,A. F. Weston J. Chem. Soc. Chem. Commun. 1972 206
-
4. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291
-
5. Theoretical and experimental researches on the synthesis of lubricantsM. G. Hugel Trans. Faraday Soc. 1939 35 1054
-
6. Crystal and molecular structure of tetrakis[copper(I) benzoate]Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299
-
7. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamidesAndreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339
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